molecular formula C26H24IN3O4 B013989 N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide CAS No. 159435-00-4

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide

Cat. No. B013989
M. Wt: 569.4 g/mol
InChI Key: PBNJVBIBIUPXPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Thiol reactive fluorescent probe for labeling proteins.

Scientific Research Applications

Antiviral Agents

  • 3,6-Bis[2-(dimethylamino)ethoxy]-9H-xanthen-9-one, a compound related to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, has been demonstrated to have broad-spectrum antiviral activity and was effective in prolonging the survival of mice infected with lethal challenges of encephalomyocarditis virus (Carr et al., 1976).

Antibacterial and Biofilm Inhibitors

  • Novel compounds, including a derivative of N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, have shown potent antibacterial efficacies and have been effective in inhibiting biofilms of different bacterial strains (Mekky & Sanad, 2020).

Fluorescence and Structural Studies

  • The fluorescence properties and structural analysis of rhodamine 6G derivatives, including those similar to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, have been extensively studied, demonstrating their potential in fluorescence-based applications (Di Paolo et al., 2016).

Anti-HIV Activity

  • Benzofuran derivatives, structurally related to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, have shown in vitro anti-HIV activities, exhibiting the ability to inhibit HIV replication in cell culture (Mubarak et al., 2007).

Photochromic Properties

  • Research on 1,2-bis(1-benzofuran-3-yl)perfluorocyclopentene derivatives, related to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, revealed their potential in photochromic applications, displaying significant changes in photoreactivity under various conditions (Yamaguchi et al., 2008).

Chemosensors for Metal Ions

  • Rhodamine B derivatives, similar to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, have been developed as chemosensors with high sensitivity and selectivity for metal ions, demonstrating potential applications in detecting metal ions in various environments (Bao et al., 2015).

Glutathione Detection in Living Cells

  • A rhodamine B-based fluorescent probe, structurally related to N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide, has been effectively used for detecting glutathione (GSH) in living cells, showcasing its potential in biomedical imaging and diagnostics (Xiaolei et al., 2016).

properties

IUPAC Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24IN3O4/c1-29(2)16-6-9-19-22(12-16)33-23-13-17(30(3)4)7-10-20(23)26(19)21-11-15(28-24(31)14-27)5-8-18(21)25(32)34-26/h5-13H,14H2,1-4H3,(H,28,31)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBNJVBIBIUPXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC2=C(C=C1)C3(C4=C(O2)C=C(C=C4)N(C)C)C5=C(C=CC(=C5)NC(=O)CI)C(=O)O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24IN3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80402220
Record name N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

569.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide

CAS RN

159435-00-4
Record name N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80402220
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Reactant of Route 2
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Reactant of Route 3
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Reactant of Route 4
Reactant of Route 4
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Reactant of Route 5
Reactant of Route 5
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide
Reactant of Route 6
Reactant of Route 6
N-[3',6'-bis(dimethylamino)-1-oxospiro[2-benzofuran-3,9'-xanthene]-5-yl]-2-iodoacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.